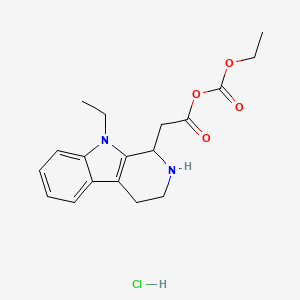
Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a tetrahydroindole ring, and a hydrochloride salt. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with an ethyl ester group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
- Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate
- 1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate
- Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride
Uniqueness: this compound is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity.
Propriétés
Numéro CAS |
74406-12-5 |
|---|---|
Formule moléculaire |
C18H23ClN2O4 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
ethoxycarbonyl 2-(9-ethyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-3-20-15-8-6-5-7-12(15)13-9-10-19-14(17(13)20)11-16(21)24-18(22)23-4-2;/h5-8,14,19H,3-4,9-11H2,1-2H3;1H |
Clé InChI |
RUDXEMWNIPUEMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C(NCC3)CC(=O)OC(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


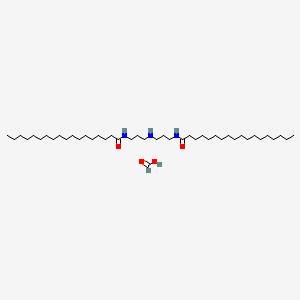
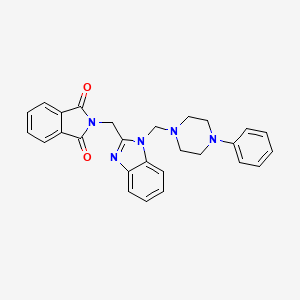
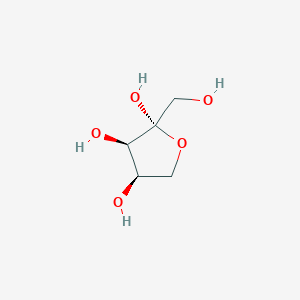
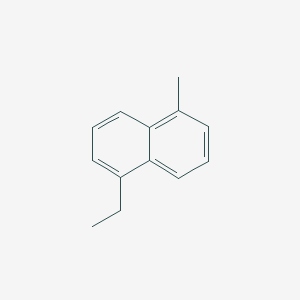
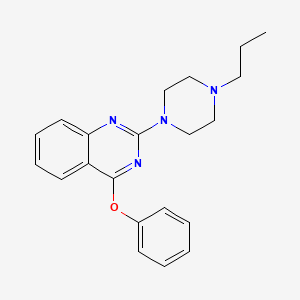
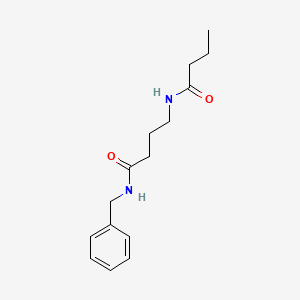
![4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B15182489.png)
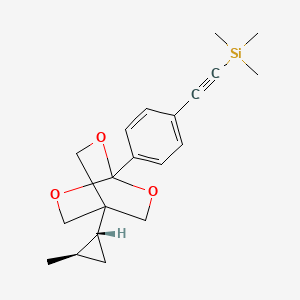
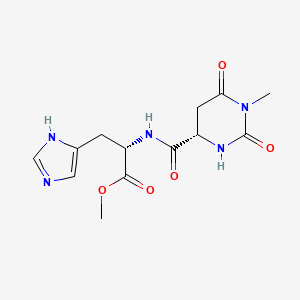

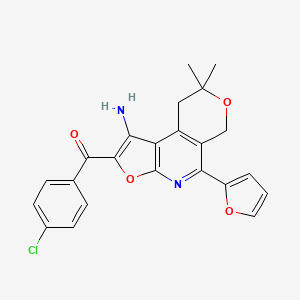
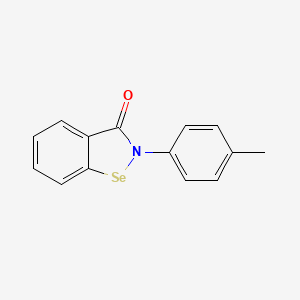

![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
